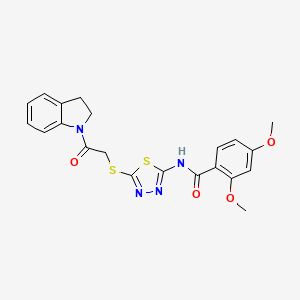
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is related to the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in the recognition of viral pathogens and the initiation of immune responses .
Mode of Action
The compound interacts with its target, TLR7, by binding to it . This binding can activate TLR7, leading to the induction of the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . This suggests that the compound may have an immunomodulatory effect.
Biochemical Pathways
The activation of TLR7 triggers a cascade of biochemical reactions that lead to the production of cytokines. These cytokines then modulate the immune response, which can have various downstream effects, including the suppression of HBV DNA replication .
Result of Action
The activation of TLR7 and the subsequent immune response can lead to the suppression of HBV DNA replication . This suggests that the compound could potentially be used as an anti-HBV agent.
生物活性
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that combines various pharmacophoric elements, including an indole derivative and a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Structural Characteristics
The molecular formula of this compound is C23H24N4O4S, with a molecular weight of approximately 452.58 g/mol. Its structure includes:
- Indole moiety : Known for various biological activities.
- Thiadiazole ring : Associated with anticancer properties.
- Dimethoxybenzamide group : Enhances the compound's lipophilicity and potential receptor interactions.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies:
-
Cell Line Studies :
- HepG2 (liver cancer) and A549 (lung cancer) cell lines were tested, showing IC50 values of 4.37 ± 0.7 µg/mL and 8.03 ± 0.5 µg/mL respectively .
- A structure–activity relationship study revealed that modifications to the thiadiazole ring significantly affect cytotoxic efficacy against various cancer cell lines .
- Mechanisms of Action :
- Apoptosis Induction :
Neuropharmacological Potential
In addition to its anticancer properties, this compound may also exhibit neuroprotective effects:
- Cholinesterase Inhibition :
- Preliminary studies suggest that derivatives of thiadiazoles can potentiate cholinergic neurotransmission, making them potential candidates for Alzheimer's disease treatment .
- Some tested compounds showed superior activity compared to donepezil (IC50 = 0.6 ± 0.05 µM), indicating strong anticholinesterase activity .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other thiadiazole derivatives:
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiadiazole derivatives in treating various cancers:
-
In Vitro Studies :
- A comprehensive review indicated that multiple derivatives exhibited significant cytotoxicity against a wide range of human cancer cell lines .
- Specific focus on the interactions between these compounds and key kinases involved in tumorigenesis has been noted as a promising area for further investigation .
- In Vivo Studies :
特性
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-28-14-7-8-15(17(11-14)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-10-9-13-5-3-4-6-16(13)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLOWYMMJRWBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














